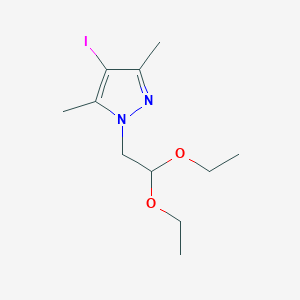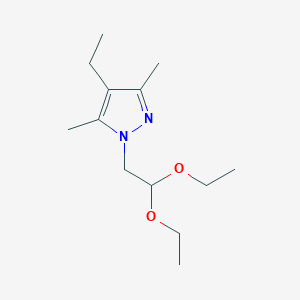
2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine
Descripción general
Descripción
2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine, also known as DFPP, is a compound of interest in the scientific community due to its potential applications in medical and laboratory research. DFPP is an organic molecule that contains a nitrogen-containing ring structure and a phenyl group with two fluorine atoms. This compound has been studied for its ability to act as an inhibitor of certain enzymes and as a ligand for certain receptors. It has been used in various research applications, including as a probe for studying enzyme activity, as a drug target, and in the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
1. Pharmacological Characterization
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a close derivative of the compound , has been studied for its high affinity as a κ-opioid receptor antagonist. This compound demonstrated potential for treating depression and addiction disorders, showing efficacy in various behavioral assays in mice, such as the forced-swim test and conditioned place preference. This indicates its broader potential in neuropsychiatric treatment research (Grimwood et al., 2011).
2. Pyrrole and Pyrrolidine Derivatives
Pyrrolidine, a core component of the compound, is significant in biological molecules like heme and chlorophyll. Pyrrolidines are often prepared through condensation reactions and have extensive applications in creating solvents, intermediates, and electrically conducting films. This points to the chemical versatility and applicability of such structures in various scientific fields, including materials science and organic synthesis (Anderson & Liu, 2000).
3. Organocatalysis in Asymmetric Reactions
The synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, related to pyrrolidine structures, showcases their application in asymmetric Michael and Mannich reactions. This implicates the compound's potential utility in stereoselective synthesis, a crucial aspect of drug development and organic chemistry (Reyes-Rangel et al., 2016).
4. Catalytic Applications
The compound's structure is closely related to pyrrolidine, which has been used in the oxidative transformation to lactams, important chemical feedstocks. This indicates the potential utility of 2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine in catalytic applications, particularly in synthesizing industrially relevant compounds (Dairo et al., 2016).
5. Structural Chemistry in Coordination Compounds
Research on Co(III) complexes with pyrrolidine derivatives has contributed to understanding the structural chemistry of such coordination compounds. This emphasizes the compound's relevance in coordination chemistry, aiding in the development of novel materials with specific electronic and magnetic properties (Amirnasr et al., 2001).
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTMJOXACKSUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1C2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)

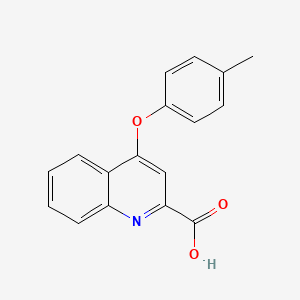
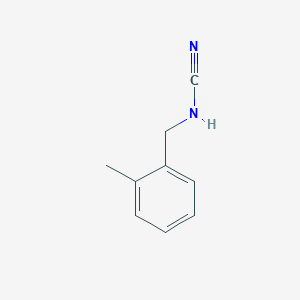
![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
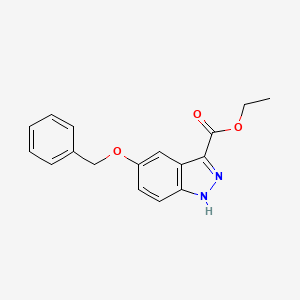
![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)

![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)
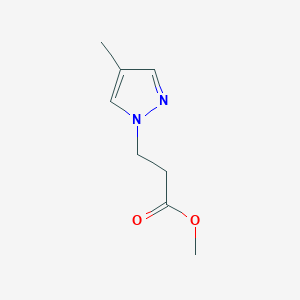
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)
